3-(4-iodophenyl)prop-2-yn-1-amine hydrochloride
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Overview
Description
3-(4-iodophenyl)prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C9H8IN·HCl. It is a derivative of phenylpropyne and contains an iodine atom attached to the phenyl ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodophenyl)prop-2-yn-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-iodoaniline.
Alkyne Formation: The 4-iodoaniline undergoes a Sonogashira coupling reaction with propargyl bromide in the presence of a palladium catalyst and a copper co-catalyst to form 3-(4-iodophenyl)prop-2-yne.
Amination: The resulting alkyne is then subjected to an amination reaction using ammonia or an amine source to introduce the amine group at the terminal position.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-iodophenyl)prop-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds.
Reduction Reactions: The alkyne group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are employed.
Major Products
Substitution: Products include azides, nitriles, and other substituted phenylpropyne derivatives.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Scientific Research Applications
3-(4-iodophenyl)prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds and probes for biological studies.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-iodophenyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies. Additionally, the phenyl ring with the iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)prop-2-yn-1-amine hydrochloride
- 3-(4-chlorophenyl)prop-2-yn-1-amine hydrochloride
- 3-(4-fluorophenyl)prop-2-yn-1-amine hydrochloride
Uniqueness
Compared to its analogs, 3-(4-iodophenyl)prop-2-yn-1-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine, chlorine, and fluorine result in stronger halogen bonding interactions and different electronic effects on the phenyl ring. These characteristics make it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
2567497-20-3 |
---|---|
Molecular Formula |
C9H9ClIN |
Molecular Weight |
293.5 |
Purity |
95 |
Origin of Product |
United States |
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